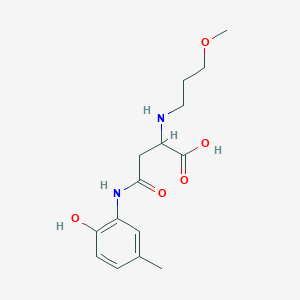

4-((2-Hydroxy-5-methylphenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(2-hydroxy-5-methylanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c1-10-4-5-13(18)11(8-10)17-14(19)9-12(15(20)21)16-6-3-7-22-2/h4-5,8,12,16,18H,3,6-7,9H2,1-2H3,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXXLBGXMNXGBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=O)CC(C(=O)O)NCCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((2-Hydroxy-5-methylphenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₅H₁₉N₃O₃

- Molecular Weight : 293.33 g/mol

This compound features an oxobutanoic acid moiety, which is significant for its biological interactions.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit alanine-glyoxylate transaminase, which plays a role in glyoxylate detoxification and gluconeogenesis from L-serine metabolism .

- Antioxidant Properties : The presence of hydroxyl groups in its structure suggests potential antioxidant activity, which can mitigate oxidative stress in biological systems.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, indicating its potential use in developing new antibiotics.

Pharmacological Effects

The compound's effects have been evaluated in several studies:

- Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

- Cytotoxicity : The compound has demonstrated cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent. However, further studies are needed to elucidate its selectivity and mechanism of action.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radicals, supporting its use as a natural antioxidant .

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations of 50 µg/mL and higher, suggesting its potential as a lead compound for antibiotic development .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|---|

| Compound A | C₁₅H₁₉N₃O₃ | 293.33 g/mol | Moderate | Yes |

| Compound B | C₁₂H₁₅N₂O₂ | 221.26 g/mol | High | No |

| Compound C | C₁₄H₁₈N₂O₄ | 278.30 g/mol | Low | Yes |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promise in anticancer therapy. The presence of the hydroxyl and amino groups in the compound enhances its interaction with biological targets, potentially inhibiting tumor growth. Studies have demonstrated that derivatives of oxobutanoic acids exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar properties.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been a focus of research. It has been hypothesized that the 2-hydroxy group contributes to anti-inflammatory activity by inhibiting pro-inflammatory cytokines. In vitro studies are necessary to explore this potential further.

Enzyme Inhibition

The structural characteristics of 4-((2-Hydroxy-5-methylphenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid make it a candidate for enzyme inhibition studies. Specifically, it could be tested against enzymes involved in metabolic pathways relevant to disease states, such as cancer or metabolic disorders.

Drug Delivery Systems

Given its chemical properties, this compound may be utilized in drug delivery systems. The ability to modify its structure can lead to the development of nanoparticles or liposomes that enhance the bioavailability and targeted delivery of therapeutic agents.

Polymer Synthesis

The compound can serve as a building block in polymer chemistry, potentially leading to the synthesis of novel polymers with specific mechanical and thermal properties. Its functional groups allow for further modifications, which can tailor the properties of the resulting materials for applications in coatings, adhesives, and composites.

Sensor Development

Due to its electronic properties, this compound could be explored as a component in sensor technologies. Its ability to interact with various analytes could lead to the development of sensitive detection systems for environmental monitoring or medical diagnostics.

Case Studies

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Functional Group Implications

Aromatic Ring Modifications

- Hydroxyl vs. Fluorine : The hydroxyl group in the target compound enhances hydrogen-bonding interactions compared to fluorine in HR217821, which acts as a weak hydrogen-bond acceptor. This difference may influence binding affinity in biological targets (e.g., kinases or GPCRs) .

- Methyl Group : Both compounds retain a 5-methyl group on the phenyl ring, likely contributing to steric stabilization and hydrophobic interactions.

Side Chain Variations

- This modification could also alter metabolic stability, as ethers are generally resistant to oxidative degradation.

Research Findings and Inferences

- HR217821 is marketed as a pharmaceutical intermediate, suggesting utility in synthesizing bioactive molecules . The target compound’s additional amino-ether side chain may expand its applicability in drug discovery, though experimental data on solubility, stability, or activity remain unreported.

- Electronic Effects : The electron-withdrawing fluorine in HR217821 may reduce the acidity of the adjacent amide proton compared to the hydroxyl-bearing target compound, affecting ionization state and solubility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((2-Hydroxy-5-methylphenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling 2-hydroxy-5-methylaniline with a 4-oxobutanoic acid backbone, followed by introducing the 3-methoxypropylamino group via nucleophilic substitution or reductive amination. Key intermediates should be purified using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) . Reaction optimization includes pH control (e.g., buffered conditions for amide bond formation) and temperature modulation (40–60°C for amine coupling) .

- Quality Control : Monitor reactions via TLC (Rf = 0.3–0.5 in ethyl acetate) and confirm intermediates using FT-IR (amide C=O stretch ~1650 cm⁻¹) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water, 70:30), retention time ~8.2 min .

- NMR : Key signals include δ 7.2–7.4 ppm (aromatic protons), δ 3.3–3.5 ppm (methoxypropyl CH₂), and δ 2.3 ppm (methyl group on phenyl) .

- Mass Spectrometry : ESI-MS expected [M+H]+ at m/z 351.3 .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Assay Design :

- Enzyme Inhibition : Test against kinases or proteases (e.g., IC₅₀ determination via fluorometric assays) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Strategy :

- Analog Synthesis : Modify the methoxypropyl chain (e.g., replace with morpholinopropyl or isopropoxypropyl) to assess steric/electronic effects .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions with target proteins (e.g., ATP-binding pockets) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Troubleshooting :

- Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid degradation (e.g., esterase susceptibility) .

- Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction (fu < 5% may explain reduced efficacy) .

- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. What computational methods are effective for predicting this compound’s pharmacokinetic properties?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.